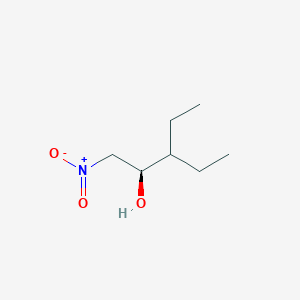
(2R)-3-Ethyl-1-nitropentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Ethyl-1-nitropentan-2-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a pentane backbone. The specific stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-1-nitropentan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a nitroalkene or a nitroketone, using chiral catalysts. For example, the reduction of 3-ethyl-1-nitropentan-2-one using a chiral borane complex can yield the desired this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient reduction of nitro compounds under controlled conditions. The choice of solvent, temperature, and pressure are critical parameters that influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-Ethyl-1-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-nitropentan-2-one or 3-ethyl-1-nitropentanal.
Reduction: Formation of 3-ethyl-1-aminopentan-2-ol.
Substitution: Formation of 3-ethyl-1-chloropentan-2-ol or 3-ethyl-1-bromopentan-2-ol.
Aplicaciones Científicas De Investigación
(2R)-3-Ethyl-1-nitropentan-2-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-3-Ethyl-1-nitropentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-Ethyl-1-nitropentan-2-ol: The enantiomer of (2R)-3-Ethyl-1-nitropentan-2-ol with opposite stereochemistry.
3-Ethyl-1-nitropentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethyl-1-nitrobutan-2-ol: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.
Propiedades
Número CAS |
688359-74-2 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2R)-3-ethyl-1-nitropentan-2-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |
Clave InChI |
YYQPBRSFKYALEQ-ZETCQYMHSA-N |
SMILES isomérico |
CCC(CC)[C@H](C[N+](=O)[O-])O |
SMILES canónico |
CCC(CC)C(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


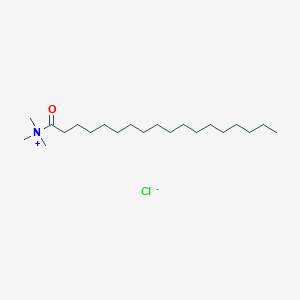
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
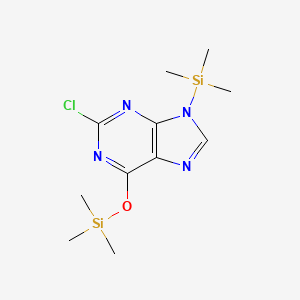
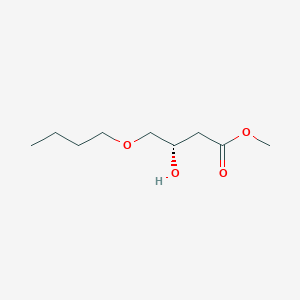
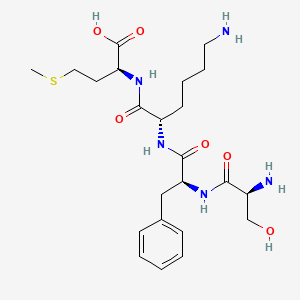
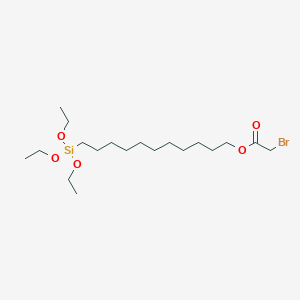
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
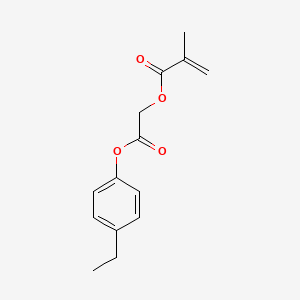
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
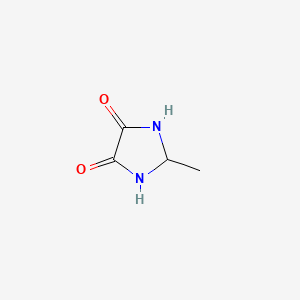

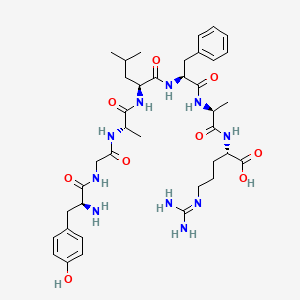
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
